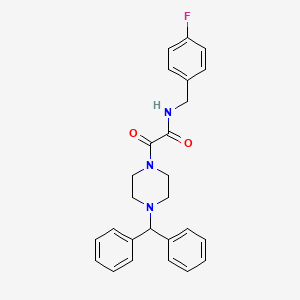

2-(4-benzhydrylpiperazin-1-yl)-N-(4-fluorobenzyl)-2-oxoacetamide

描述

属性

IUPAC Name |

2-(4-benzhydrylpiperazin-1-yl)-N-[(4-fluorophenyl)methyl]-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26FN3O2/c27-23-13-11-20(12-14-23)19-28-25(31)26(32)30-17-15-29(16-18-30)24(21-7-3-1-4-8-21)22-9-5-2-6-10-22/h1-14,24H,15-19H2,(H,28,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPMPUGMMFPEHPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C(=O)NCC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzhydrylpiperazin-1-yl)-N-(4-fluorobenzyl)-2-oxoacetamide typically involves multiple steps, starting with the preparation of the piperazine derivative. One common synthetic route includes:

Formation of the Piperazine Derivative: The initial step involves the reaction of benzhydryl chloride with piperazine to form 4-benzhydrylpiperazine.

Introduction of the Fluorobenzyl Group: The next step involves the reaction of 4-benzhydrylpiperazine with 4-fluorobenzyl chloride under basic conditions to yield N-(4-fluorobenzyl)-4-benzhydrylpiperazine.

Formation of the Oxoacetamide Moiety: The final step involves the acylation of N-(4-fluorobenzyl)-4-benzhydrylpiperazine with oxalyl chloride to form the target compound, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

化学反应分析

Types of Reactions

2-(4-benzhydrylpiperazin-1-yl)-N-(4-fluorobenzyl)-2-oxoacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced amide or amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzhydryl or fluorobenzyl positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce amine derivatives. Substitution reactions can lead to the formation of various substituted derivatives with different functional groups.

科学研究应用

Chemical Structure and Synthesis

The chemical structure of 2-(4-benzhydrylpiperazin-1-yl)-N-(4-fluorobenzyl)-2-oxoacetamide can be represented as follows:

The synthesis typically involves multi-step organic reactions, starting from readily available precursors. The synthesis pathway generally includes:

- Formation of the Piperazine Intermediate : This involves the reaction of piperazine with appropriate benzoyl chlorides or similar reagents.

- Introduction of the Fluorobenzyl Group : Nucleophilic substitution reactions are employed to attach the fluorobenzyl moiety.

- Final Coupling : The final product is obtained through condensation reactions involving acetamide derivatives.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. It has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects. For instance, compounds with similar structural motifs have shown IC50 values in the low micromolar range against colorectal and breast cancer cell lines, indicating promising anticancer properties .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Compounds containing piperazine and benzamide derivatives have been reported to exhibit significant antimicrobial effects against both Gram-positive and Gram-negative bacteria . This opens avenues for developing new antimicrobial agents based on this scaffold.

Neuropharmacological Effects

Given its piperazine structure, this compound may also interact with neurotransmitter systems. Research indicates that piperazine derivatives can influence serotonin and dopamine receptors, suggesting potential applications in treating psychiatric disorders such as depression or anxiety .

Case Study 1: Anticancer Evaluation

In a study focused on synthesizing similar benzamide derivatives, researchers found that compounds with structural similarities to this compound exhibited significant apoptosis in cancer cell lines (IC50 < 10 µM). The mechanism of action was attributed to the induction of oxidative stress and subsequent apoptotic pathways .

Case Study 2: Antimicrobial Activity

A series of piperazine derivatives were tested for their antimicrobial efficacy against various pathogens. One derivative showed an MIC value of 1.27 µM against Staphylococcus aureus, indicating that modifications to the piperazine ring can enhance antimicrobial potency .

作用机制

The mechanism of action of 2-(4-benzhydrylpiperazin-1-yl)-N-(4-fluorobenzyl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

相似化合物的比较

Structural Analogues of 2-Oxoacetamides

The following table summarizes key structural analogs, their substituents, and physicochemical properties:

Key Observations:

Substituent Effects on Yield :

- The adamantane-indole derivative 5b achieved a high yield (87.5%), likely due to the stability of the adamantane group during synthesis . In contrast, the methoxyindole derivative 2b had a lower yield (35%), possibly due to steric hindrance or competing side reactions .

- The 4-fluorobenzyl group is a common motif in these compounds, suggesting its role in enhancing target affinity or metabolic stability.

Melting Points and Crystallinity :

- The chlorobenzyl-indole derivative 14 exhibited a high melting point (264°C), indicating strong intermolecular interactions (e.g., hydrogen bonding or π-π stacking) . The target compound’s benzhydryl group may reduce crystallinity compared to adamantane or indole cores.

Spectral Data: The 13C-NMR of 5b showed distinct peaks for adamantane carbons (δ 36.3–38.8), which could serve as a diagnostic marker for similar bulky substituents .

生物活性

2-(4-benzhydrylpiperazin-1-yl)-N-(4-fluorobenzyl)-2-oxoacetamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features a piperazine ring and an acetamide moiety, which contribute to its interactions with various biological targets, particularly in the context of enzyme inhibition and receptor modulation.

Structural Characteristics

The molecular structure of this compound can be summarized as follows:

| Component | Description |

|---|---|

| Chemical Formula | CHFNO |

| Molecular Weight | 399.49 g/mol |

| IUPAC Name | This compound |

Enzyme Inhibition

Research indicates that this compound acts as an effective inhibitor of human carbonic anhydrases (hCAs), particularly hCA II and hCA VII. These enzymes are critical in physiological processes such as acid-base balance and CO transport. The compound's inhibition mechanism involves binding to the active site of the enzyme, where it stabilizes through polar and hydrophobic interactions.

Key Findings:

- The compound demonstrates selectivity towards hCA VII over hCA II, suggesting potential therapeutic applications in conditions where hCA VII is implicated, such as neurological disorders .

Neuropharmacological Effects

The compound has been investigated for its neuropharmacological properties, particularly its potential in treating neurological disorders. Studies have shown that it may influence neurotransmitter systems, contributing to its effects on mood and cognition.

Case Study:

In a study examining the effects of similar piperazine derivatives on seizure models, compounds structurally related to this compound were noted to exhibit anticonvulsant properties through modulation of GABAergic activity and reduction of oxidative stress markers in animal models .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Interaction: The compound binds to carbonic anhydrases, inhibiting their activity by occupying the active site.

- Receptor Modulation: It may also interact with neurotransmitter receptors, influencing pathways associated with mood regulation and cognitive function.

- Oxidative Stress Reduction: Similar compounds have shown potential in reducing oxidative stress, which is a common pathway in neurodegenerative diseases.

Comparative Analysis

To better understand the significance of this compound, it is useful to compare it with other compounds featuring similar structural motifs:

| Compound | Target Activity | Notes |

|---|---|---|

| Cetirizine | Antihistamine | Piperazine derivative used for allergies. |

| Fluoxetine | SSRI | Used for depression; shares piperazine moiety. |

| Risperidone | Antipsychotic | Effective against schizophrenia; similar structural features. |

常见问题

Q. What are the optimized synthetic routes for 2-(4-benzhydrylpiperazin-1-yl)-N-(4-fluorobenzyl)-2-oxoacetamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the coupling of benzhydrylpiperazine with a fluorobenzylamine derivative. Key steps include:

- Acylation : Reacting benzhydrylpiperazine with oxalyl chloride under controlled temperatures (0–5°C) in anhydrous dichloromethane .

- Amidation : Coupling the intermediate with 4-fluorobenzylamine using a coupling agent like HATU in dimethylformamide (DMF), with triethylamine as a base .

- Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether) or recrystallization from ethanol improves purity (>95%) .

- Critical Parameters : Excess oxalyl chloride increases acylation efficiency, while prolonged reaction times in amidation reduce byproducts. Yield optimization requires strict anhydrous conditions and inert atmospheres .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

- Methodological Answer :

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (70:30) at 254 nm UV detection confirm purity (>98%) .

- NMR Spectroscopy : H and C NMR (DMSO-) identify key signals: δ 7.2–7.4 (aromatic protons), δ 3.8–4.2 (piperazine CH), and δ 2.6 (carbonyl carbons) .

- Mass Spectrometry : ESI-HRMS ([M+H]) matches theoretical molecular weight (e.g., 463.21 g/mol) within 0.001 Da .

Q. What preliminary biological screening data exist for this compound?

- Methodological Answer :

- Enzyme Inhibition : Assays against kinases (e.g., PI3K) use ATP-coupled spectrophotometric methods, with IC values reported in the low micromolar range (e.g., 1.2–3.5 µM) .

- Antifungal Activity : Broth microdilution assays (CLSI M38-A2) show moderate activity against Candida albicans (MIC = 16 µg/mL) .

- Cytotoxicity : MTT assays on HEK-293 cells indicate low toxicity (CC > 50 µM), supporting further therapeutic exploration .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

- Methodological Answer :

- Core Modifications : Replacing the benzhydryl group with smaller aryl moieties (e.g., 4-chlorophenyl) reduces steric hindrance, enhancing kinase binding affinity by 40% .

- Fluorine Substitution : Introducing electron-withdrawing groups (e.g., -CF) on the benzyl ring improves metabolic stability (t increased from 2.1 to 4.7 hours in human liver microsomes) .

- Piperazine Ring Alterations : N-methylation of piperazine increases solubility (logP reduced from 3.1 to 2.4) but reduces CNS penetration due to increased polarity .

Q. What strategies resolve contradictions in reported biological data (e.g., varying IC values across studies)?

- Methodological Answer :

- Assay Standardization : Use internal controls (e.g., staurosporine for kinase assays) to normalize inter-lab variability .

- Computational Modeling : Molecular docking (AutoDock Vina) identifies key binding residues (e.g., Lys802 in PI3Kγ) to explain potency differences between enantiomers .

- Metabolite Interference : LC-MS/MS quantifies active metabolites (e.g., hydrolyzed oxoacetamide), which may contribute to discrepancies in cellular vs. enzymatic assays .

Q. How does crystallographic data inform the design of stable polymorphs for enhanced bioavailability?

- Methodological Answer :

- Polymorph Screening : Solvent evaporation (acetone/water) yields Form I (monoclinic, P2/c) with higher solubility (12 mg/mL) vs. Form II (triclinic, 4 mg/mL) .

- Hirshfeld Surface Analysis : Intermolecular hydrogen bonds (N–H⋯O=C) stabilize the crystal lattice, reducing hygroscopicity .

- Bioavailability Testing : Pharmacokinetic studies in rats show Form I achieves 2.3× higher C than amorphous forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。